molecular formula C18H21ClN2O2 B12092427 2-N-Fmoc-propane-1,2-diamine HCl

2-N-Fmoc-propane-1,2-diamine HCl

Cat. No.: B12092427
M. Wt: 332.8 g/mol
InChI Key: LWOFWULBDZBXDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-Fmoc-propane-1,2-diamine hydrochloride typically involves the reaction of propane-1,2-diamine with Fmoc chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of 2-N-Fmoc-propane-1,2-diamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is typically purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-N-Fmoc-propane-1,2-diamine hydrochloride involves the protection of amine groups during chemical synthesis. The Fmoc group forms a stable carbamate linkage with the amine, preventing unwanted reactions. The protected amine can then undergo various chemical transformations, and the Fmoc group can be removed under mild conditions to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-Fmoc-propane-1,2-diamine hydrochloride is unique due to its specific backbone structure, which can influence the reactivity and stability of the compound in various chemical reactions. Its use in peptide synthesis is particularly notable due to the stability of the Fmoc group under basic conditions and its ease of removal under acidic conditions .

Properties

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(1-aminopropan-2-yl)carbamate;hydrochloride

InChI

InChI=1S/C18H20N2O2.ClH/c1-12(10-19)20-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-9,12,17H,10-11,19H2,1H3,(H,20,21);1H

InChI Key

LWOFWULBDZBXDL-UHFFFAOYSA-N

Canonical SMILES

CC(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Origin of Product

United States

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